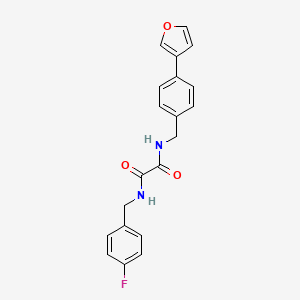

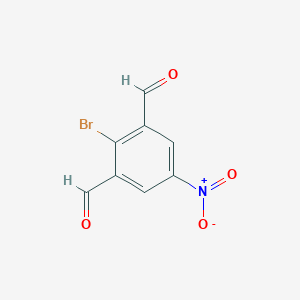

N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide" involves intricate procedures that ensure the precise incorporation of functional groups and structural motifs essential for its activity. For example, the synthesis and crystal structure elucidation of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, have been documented, showcasing the use of IR, 1H NMR, and EI mass spectral analysis for identification, along with X-ray crystallographic studies to confirm structure (Özbey et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. For instance, studies on similar structures have shown the occurrence of intramolecular hydrogen bonds and the comparison of crystal and optimized geometries at different levels of calculation, highlighting the significance of molecular structure in determining the compound's properties and reactivity (Özbey et al., 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of "this compound" and similar compounds are influenced by their functional groups and molecular structure. For example, the presence of the fluorobenzyl group has been shown to affect the stability and reactivity of compounds, demonstrating the importance of specific substituents in determining chemical behavior (Crich et al., 2009).

Scientific Research Applications

Spectroscopy and Excited State Dynamics

Research into benzyl radicals and their derivatives, such as p-fluorobenzyl, has provided insights into their spectroscopy and excited state dynamics. Studies involving the photolysis of chlorides in a supersonic free jet and laser-induced fluorescence (LIF) have shed light on the vibrational structures and energy states of these molecules. This research is fundamental in understanding the behavior of such compounds under various conditions, contributing to fields like photochemistry and molecular physics (Fukushima & Obi, 1990).

Na+/Ca2+ Exchange Inhibition

Compounds structurally related to N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide have been explored for their potential in pharmacology, particularly as Na+/Ca2+ exchange (NCX) inhibitors. The novel compound YM-244769 has shown preferential inhibition of NCX3, which is implicated in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This selective inhibition presents a promising avenue for therapeutic applications in neuroprotection (Iwamoto & Kita, 2006).

Modification of Nucleoside Transport

The development of analogues to modify nucleoside transport, by replacing the ribose moiety with substituted benzyl groups, demonstrates the versatility of these compounds in medicinal chemistry. Such modifications aim to reduce polarity and improve oral absorption or CNS penetration, with implications for the development of new therapeutic agents (Tromp et al., 2004).

Insecticide Activity

Flubendiamide, a novel insecticide with unique structural features including a substituted benzyl group, shows extremely strong activity against lepidopterous pests. Its novel mode of action and safety profile for non-target organisms highlight the potential of such compounds in agricultural applications (Tohnishi et al., 2005).

Structural Characterization and Conformation

The structural and conformational aspects of fluorinated compounds, including those similar to this compound, have been studied through NMR spectroscopy and X-ray crystallography. Such research aids in understanding the stereochemistry and physical properties of these molecules, facilitating their application in various fields of chemistry and material science (Teixeira et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c21-18-7-3-15(4-8-18)12-23-20(25)19(24)22-11-14-1-5-16(6-2-14)17-9-10-26-13-17/h1-10,13H,11-12H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOQIGOPPPVVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)

![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)

![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)

![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)

![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)